2-Bromo-1-(3-bromo-5-(trifluoromethyl)phenyl)ethanone
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Overview
Description
2-Bromo-1-(3-bromo-5-(trifluoromethyl)phenyl)ethanone is an organic compound with the molecular formula C9H6Br2F3O It is a brominated ketone that features both bromine and trifluoromethyl groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(3-bromo-5-(trifluoromethyl)phenyl)ethanone typically involves the bromination of 1-(3-bromo-5-(trifluoromethyl)phenyl)ethanone. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the rate of bromination and prevent over-bromination .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(3-bromo-5-(trifluoromethyl)phenyl)ethanone undergoes several types of chemical reactions, including:
Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at room temperature.
Reduction: Conducted in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether under inert atmosphere.
Oxidation: Performed in aqueous or mixed solvent systems at elevated temperatures.
Major Products Formed
Nucleophilic substitution: Substituted derivatives with various functional groups replacing the bromine atoms.
Reduction: Corresponding alcohols.
Oxidation: Carboxylic acids or other oxidized products.
Scientific Research Applications
2-Bromo-1-(3-bromo-5-(trifluoromethyl)phenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(3-bromo-5-(trifluoromethyl)phenyl)ethanone involves its interaction with various molecular targets. The bromine and trifluoromethyl groups enhance its reactivity and ability to form covalent bonds with biological macromolecules. This can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone
- 2-Bromo-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone
- 2-Bromo-1-(3-bromo-4-methylphenyl)ethanone
Uniqueness
2-Bromo-1-(3-bromo-5-(trifluoromethyl)phenyl)ethanone is unique due to the presence of both bromine and trifluoromethyl groups on the phenyl ring, which impart distinct chemical and physical properties.
Properties
Molecular Formula |
C9H5Br2F3O |
---|---|
Molecular Weight |
345.94 g/mol |
IUPAC Name |
2-bromo-1-[3-bromo-5-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H5Br2F3O/c10-4-8(15)5-1-6(9(12,13)14)3-7(11)2-5/h1-3H,4H2 |
InChI Key |
BXPPHEBODFLUDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)Br)C(=O)CBr |
Origin of Product |
United States |
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